molecular formula C23H24N2O5 B4649663 N-{3-[(4-isobutoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide

N-{3-[(4-isobutoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide

Cat. No. B4649663
M. Wt: 408.4 g/mol
InChI Key: UJHCTCLLTJXJAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[(4-isobutoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide, commonly known as IbuFur, is a synthetic compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various inflammatory disorders.

Mechanism of Action

IbuFur exerts its anti-inflammatory effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a crucial role in the inflammatory response, and their inhibition leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that IbuFur exhibits potent anti-inflammatory and analgesic effects in animal models of inflammation. It also has a favorable safety profile, with no significant adverse effects observed in preclinical studies.

Advantages and Limitations for Lab Experiments

One of the major advantages of IbuFur is its potential to be used as an alternative to traditional N-{3-[(4-isobutoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide, which are associated with significant adverse effects such as gastrointestinal bleeding and renal toxicity. However, one of the limitations of IbuFur is its limited solubility in water, which can pose challenges in its formulation and delivery.

Future Directions

Future research on IbuFur should focus on its pharmacokinetic and pharmacodynamic properties, as well as its efficacy and safety in clinical trials. Other potential applications of IbuFur in the treatment of other inflammatory disorders such as inflammatory bowel disease and psoriasis should also be explored. Furthermore, the development of novel formulations and delivery systems for IbuFur could enhance its therapeutic potential.

Scientific Research Applications

IbuFur has been extensively studied for its anti-inflammatory properties and has shown promising results in preclinical studies. Its potential therapeutic applications include the treatment of rheumatoid arthritis, osteoarthritis, and other inflammatory disorders.

properties

IUPAC Name

N-[4-methoxy-3-[[4-(2-methylpropoxy)benzoyl]amino]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5/c1-15(2)14-30-18-9-6-16(7-10-18)22(26)25-19-13-17(8-11-20(19)28-3)24-23(27)21-5-4-12-29-21/h4-13,15H,14H2,1-3H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJHCTCLLTJXJAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)NC(=O)C3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-methoxy-3-({[4-(2-methylpropoxy)phenyl]carbonyl}amino)phenyl]furan-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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